molecular formula C10H12N2O3 B12317980 L-2-Carbamoylphenylalanine

L-2-Carbamoylphenylalanine

Cat. No.: B12317980
M. Wt: 208.21 g/mol
InChI Key: QDQWGGPXZQIUPR-UHFFFAOYSA-N
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Description

L-2-Carbamoylphenylalanine: is an amino acid derivative with the chemical formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is also known by its IUPAC name, (2S)-2-amino-3-[2-(aminocarbonyl)phenyl]propanoic acid . This compound is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-2-Carbamoylphenylalanine can be synthesized through several methods. One common approach involves the reaction of L-phenylalanine with phosgene to form the corresponding carbamoyl chloride , which is then reacted with ammonia to yield this compound . The reaction conditions typically involve low temperatures and controlled pH to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using phenylalanine ammonia lyase (PAL) from Petroselinum crispum . This method is advantageous due to its high specificity and yield . The reaction is carried out in aqueous buffer solutions at optimal pH and temperature conditions to maximize enzyme activity.

Chemical Reactions Analysis

Types of Reactions: L-2-Carbamoylphenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-2-Carbamoylphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-2-Carbamoylphenylalanine involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for phenylalanine ammonia lyase , which catalyzes the conversion of phenylalanine derivatives into cinnamic acid derivatives . This reaction is crucial in the biosynthesis of various secondary metabolites in plants.

Comparison with Similar Compounds

L-2-Carbamoylphenylalanine can be compared with other similar compounds such as:

    L-Phenylalanine: The parent compound, which lacks the carbamoyl group.

    L-Tyrosine: Similar in structure but contains a hydroxyl group on the aromatic ring.

    L-DOPA: Contains both hydroxyl and amino groups on the aromatic ring.

Uniqueness: this compound is unique due to the presence of the carbamoyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-amino-3-(2-carbamoylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-3-1-2-4-7(6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQWGGPXZQIUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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